Hexadecylxylene

Description

Hexadecyl-containing compounds are organic molecules featuring a 16-carbon alkyl chain (hexadecyl group) attached to functional groups such as carboxylic acids, silanes, isocyanates, or sulfides. These compounds exhibit diverse physicochemical properties and applications, ranging from polymer additives to surfactants. Key examples include:

- Hexadecanedioic Acid (CAS 505-54-4): A dicarboxylic acid with two terminal carboxyl groups .

- 1-(Trimethoxysilyl)hexadecane (CAS 16415-12-6): A silane coupling agent with a trimethoxy group .

- Hexadecyl Isocyanate (CAS 1943-84-6): An isocyanate derivative used in polyurethane synthesis .

- Dihexadecyl Sulfide (CAS 3312-77-4): A sulfur-containing compound with two hexadecyl chains .

This article focuses on comparing these compounds based on molecular structure, applications, and physicochemical data.

Properties

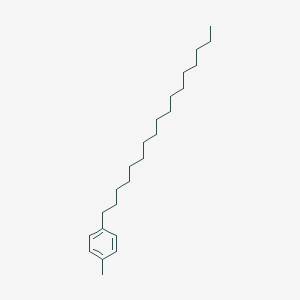

Molecular Formula |

C24H42 |

|---|---|

Molecular Weight |

330.6 g/mol |

IUPAC Name |

1-heptadecyl-4-methylbenzene |

InChI |

InChI=1S/C24H42/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-21-19-23(2)20-22-24/h19-22H,3-18H2,1-2H3 |

InChI Key |

SYVLYLHRKOGOPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Hexadecylxylene can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts reaction, where a hexadecyl halide reacts with xylene in the presence of a Lewis acid catalyst . Another method involves the Grignard reaction, followed by hydrogenation . These methods ensure high purity and yield of the compound.

Chemical Reactions Analysis

Hexadecylxylene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions can convert it into alkanes or other reduced forms.

Substitution: The xylene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Hexadecylxylene has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant in chemical reactions to reduce surface tension and improve reaction efficiency.

Biology: In biological research, it is used to study cell membrane interactions and protein folding due to its amphiphilic nature.

Medicine: this compound is explored for drug delivery systems, where its surfactant properties help in the formulation of stable drug emulsions.

Industry: It is used in enhanced oil recovery processes to reduce interfacial tension between oil and water.

Mechanism of Action

The mechanism of action of hexadecylxylene involves its interaction with molecular targets through its amphiphilic structure. The hexadecyl chain interacts with hydrophobic regions, while the xylene ring interacts with hydrophilic regions. This dual interaction allows it to reduce surface tension and stabilize emulsions. The molecular pathways involved include the disruption of lipid bilayers and interaction with protein structures.

Comparison with Similar Compounds

Structural and Molecular Properties

*Note: Molecular weight for Hexadecyl Isocyanate is calculated based on formula C₁₇H₃₃NO.

Physicochemical Properties

- Hexadecanedioic Acid :

- 1-(Trimethoxysilyl)hexadecane :

- Hexadecyl Isocyanate :

- Dihexadecyl Sulfide: Stability: Resistant to oxidation due to sulfide linkage. Applications: Potential use as a lubricant or surfactant .

Key Differences and Industrial Relevance

Reactivity and Stability

- Hexadecanedioic Acid is less reactive under ambient conditions compared to Hexadecyl Isocyanate , which requires careful handling due to its moisture sensitivity .

- 1-(Trimethoxysilyl)hexadecane undergoes hydrolysis to form silanol groups, enabling covalent bonding with substrates like glass or metals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.